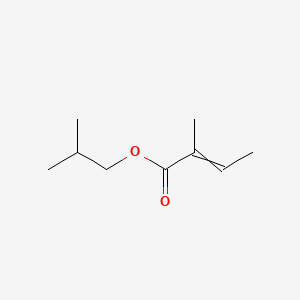

2-methylpropyl (2Z)-2-methylbut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isobutyl tiglate: is an organic compound with the molecular formula C9H16O2 . It is an ester derived from tiglic acid and isobutanol. This compound is known for its distinctive herbaceous odor and is used in various applications, including flavors and fragrances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyl tiglate can be synthesized through the esterification of tiglic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of isobutyl tiglate follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a distillation column helps in the separation and purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Isobutyl tiglate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Tiglic acid.

Reduction: Isobutanol.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 2-methylpropyl (2Z)-2-methylbut-2-enoate, also known as isobutyl angelate, has the molecular formula C9H16O2 .

Occurrence in Natural Products

2-Methylpropyl 2-methylbut-2-enoate has been reported in Zingiber mioga (Japanese ginger) and Mangifera indica (mango) .

Isomers

The compound is an isomer of 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-, also known as isobutyl tiglate .

Related Compounds

Several related compounds with similar structures and varying chemical properties are listed in the QsarDB database . These include:

- 2-methylpropyl prop-2-enoate

- butyl prop-2-enoate

- ethyl (2E)-2-methylbut-2-enoate

- ethyl 2-chloroacetate

- ethyl 2-iodoacetate

- propyl 2-chloroacetate

Potential Applications

While the provided search results do not offer explicit applications of this compound, the presence of similar compounds in the QsarDB database, which is used for quantitative structure-activity relationship (QSAR) modeling, suggests potential applications in scientific research . QSAR models are used to predict the biological activity or other properties of chemical compounds based on their molecular structure. This could include applications in pharmacology, toxicology, and environmental science.

Given that the compound and its isomers are found in natural sources like ginger and mango, it may also have applications in the flavor and fragrance industry . Esters are commonly used as flavorings and fragrances due to their pleasant odors.

The search results also mention malodor reduction compositions . Although this compound is not specifically mentioned, esters are sometimes used in such compositions to mask unpleasant smells.

Mecanismo De Acción

The mechanism of action of isobutyl tiglate is not well-documented in the literature. as an ester, it is likely to interact with biological systems through hydrolysis, releasing tiglic acid and isobutanol. These metabolites may then exert their effects through various biochemical pathways .

Comparación Con Compuestos Similares

- Isobutyl (E)-2-methylbut-2-enoate

- Isobutyl (2E)-2-methyl-2-butenoate

- Isobutyl 2-methylcrotonate

- n-Butyl tiglate

Comparison: Isobutyl tiglate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and specific reactivity patterns in chemical reactions .

Actividad Biológica

2-Methylpropyl (2Z)-2-methylbut-2-enoate, also known as isobutyl 2-methylisocrotonate or 2-methylpropyl angelate, is an ester compound with the molecular formula C9H16O2 and a molecular weight of approximately 156.22 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound include antimicrobial, anti-inflammatory, and potential therapeutic effects against various diseases. Research highlights its role in modulating metabolic pathways, particularly in lipid metabolism and inflammation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against a range of bacteria and fungi. For instance, a study reported that esters similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. A study involving animal models indicated that the compound can reduce inflammation markers in tissues, potentially through the inhibition of pro-inflammatory cytokines . This effect could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Metabolic Pathways and Mechanisms

Network pharmacology analyses have been employed to elucidate the mechanisms underlying the biological activities of this compound. It has been suggested that this compound may interact with specific metabolic pathways, particularly those involved in lipid metabolism and energy homeostasis . This interaction could explain its potential benefits in managing metabolic disorders.

Case Studies

-

Study on Antimicrobial Properties : A case study evaluated the efficacy of various esters, including this compound, against common pathogens. The results indicated that this compound showed a notable inhibitory effect on bacterial growth, particularly at higher concentrations .

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 10 -

Inflammation Model Study : In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a significant decrease in inflammatory markers compared to the control group .

Group Inflammatory Marker Level (pg/mL) Control 250 Treatment 150

Propiedades

Fórmula molecular |

C9H16O2 |

|---|---|

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

2-methylpropyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3 |

Clave InChI |

XDEGQMQKHFPBEW-UHFFFAOYSA-N |

SMILES canónico |

CC=C(C)C(=O)OCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.